molecular formula C8H16ClNO3 B8178756 tert-Butyl (3-chloro-1-hydroxypropan-2-yl)carbamate

tert-Butyl (3-chloro-1-hydroxypropan-2-yl)carbamate

Cat. No.: B8178756
M. Wt: 209.67 g/mol
InChI Key: UVUHZZFYJGGEFI-UHFFFAOYSA-N
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Description

tert-Butyl (3-chloro-1-hydroxypropan-2-yl)carbamate is a chiral carbamate derivative featuring a tert-butoxycarbonyl (Boc) protective group, a hydroxyl group, and a chlorine substituent on a propan-2-yl backbone. This compound is primarily utilized in organic synthesis and pharmaceutical research, where its functional groups enable selective reactivity and stabilization during multi-step reactions. Its structural attributes, including hydrogen-bonding capability (from the hydroxyl group) and steric bulk (from the tert-butyl group), make it a valuable intermediate in the synthesis of complex molecules, particularly in peptide chemistry and drug discovery .

Properties

IUPAC Name

tert-butyl N-(1-chloro-3-hydroxypropan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16ClNO3/c1-8(2,3)13-7(12)10-6(4-9)5-11/h6,11H,4-5H2,1-3H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVUHZZFYJGGEFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-chloro-1-hydroxypropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 3-chloro-1,2-propanediol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the carbamate linkage.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloro group in tert-Butyl (3-chloro-1-hydroxypropan-2-yl)carbamate can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.

    Oxidation Reactions: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of corresponding ketones or aldehydes.

    Reduction Reactions: The compound can undergo reduction reactions, particularly at the carbonyl group, to form alcohols.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or amines are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products:

    Substitution: Products include tert-Butyl (3-hydroxy-1-hydroxypropan-2-yl)carbamate and other substituted derivatives.

    Oxidation: Products include ketones or aldehydes.

    Reduction: Products include alcohols.

Scientific Research Applications

Chemistry: tert-Butyl (3-chloro-1-hydroxypropan-2-yl)carbamate is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways involving carbamate derivatives.

Medicine: The compound is explored for its potential therapeutic applications, including its use as a building block for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of tert-Butyl (3-chloro-1-hydroxypropan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved may include enzyme inhibition, receptor binding, or modulation of metabolic processes.

Comparison with Similar Compounds

Table 1: Structural Comparison of tert-Butyl Carbamate Derivatives

Compound Name CAS Number Molecular Formula Substituents Molecular Weight Notable Features
tert-Butyl (3-chloro-1-hydroxypropan-2-yl)carbamate N/A C₈H₁₆ClNO₃ Chloro, hydroxy, Boc-protected amine 217.67 (estimated) Chlorine enhances electrophilicity; hydroxyl enables H-bonding .
tert-Butyl ((2S,3R)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate 162536-40-5 C₁₅H₂₂ClNO₃ Chloro, hydroxy, phenyl, Boc-protected amine 299.8 Phenyl group introduces aromaticity; longer carbon chain increases lipophilicity .
(S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate 155836-47-8 C₂₀H₂₄NO₃ Hydroxy, diphenyl, Boc-protected amine 326.4 Diphenyl groups enhance steric hindrance; no halogen reduces reactivity .
tert-Butyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamate 225641-84-9 C₁₀H₁₉NO₃ Cyclopentyl, hydroxy, Boc-protected amine 201.3 Cyclic backbone restricts conformational flexibility; stereochemistry affects crystallinity .

Key Observations :

  • Aromatic vs. Aliphatic Backbones : Phenyl or biphenyl substituents (e.g., CAS 155836-47-8) introduce π-π stacking interactions, influencing solubility and crystallization behavior .
  • Stereochemical Complexity : Cyclopentyl derivatives (e.g., CAS 225641-84-9) exhibit stereospecific hydrogen bonding, affecting crystal packing and stability .

Physicochemical Properties

  • Hydrogen Bonding : The hydroxyl group in the target compound facilitates hydrogen bonding, similar to (S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate. However, steric bulk from diphenyl groups in the latter reduces H-bonding efficiency .
  • Melting Points and Solubility: Chlorinated derivatives (e.g., CAS 162536-40-5) generally exhibit higher melting points due to stronger intermolecular interactions (dipole-dipole, H-bonding) compared to non-chlorinated analogs .
  • Lipophilicity : The phenyl-containing derivative (CAS 162536-40-5) shows increased lipophilicity (logP ~2.5) compared to the target compound (estimated logP ~1.2), impacting membrane permeability in biological systems .

Reactivity and Stability

  • Boc Deprotection : The tert-butyl carbamate group in all analogs is acid-labile, but electron-withdrawing substituents (e.g., chloro) may slightly accelerate deprotection under acidic conditions .
  • Oxidative Stability : The absence of aromatic rings in the target compound reduces susceptibility to oxidation compared to diphenyl derivatives .
  • Stereochemical Influence: Cyclopentyl derivatives (e.g., CAS 225641-84-9) demonstrate stereospecific reactivity in enzyme-mediated reactions, a feature less pronounced in acyclic analogs .

Biological Activity

tert-Butyl (3-chloro-1-hydroxypropan-2-yl)carbamate is a synthetic compound that has garnered attention in various fields, particularly in organic synthesis and biological research. Its unique structure, featuring a chloro group and a carbamate moiety, allows it to interact with biological systems in significant ways. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H16ClN1O3C_8H_{16}ClN_1O_3. The compound is characterized by:

  • A tert-butyl group providing steric bulk.
  • A chloro substituent which enhances reactivity.
  • A carbamate functional group that is pivotal in biochemical interactions.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound acts as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its mechanism can be summarized as follows:

  • Enzyme Interaction : It may inhibit or activate enzymes involved in metabolic pathways, influencing biochemical processes such as:
    • Integrase inhibition : Preventing viral DNA integration into host genomes.
    • Modulation of metabolic pathways : Affecting the synthesis of heterocyclic compounds.
  • Cellular Effects : The compound influences cellular functions by modulating cell signaling pathways, impacting gene expression, and altering cellular metabolism.

Biological Activity

Research indicates that this compound exhibits various biological activities:

1. Antiviral Properties

Studies have shown that compounds similar to this compound can inhibit viral replication by targeting integrase enzymes. This suggests potential applications in antiviral drug development.

2. Enzyme Inhibition

The compound has been utilized to study enzyme interactions, particularly those involved in metabolic pathways related to drug metabolism and detoxification processes.

3. Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicate that it may induce apoptosis in certain cell types, highlighting its potential as an anticancer agent.

Case Studies and Research Findings

StudyFocusKey Findings
Antiviral ActivityDemonstrated inhibition of integrase activity, suggesting potential for antiviral applications.
Enzyme InteractionShowed modulation of metabolic pathways involving carbamate derivatives, influencing drug metabolism.
CytotoxicityInduced apoptosis in cancer cell lines, indicating possible anticancer properties.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

  • Absorption : High gastrointestinal absorption and permeability across biological membranes.
  • Distribution : Potential to cross the blood-brain barrier due to its lipophilic nature.

These properties enhance its utility in both therapeutic contexts and research applications.

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